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Cat. No.: B1351234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-(Diethylamino)pyridine-3-carbaldehyde, identified by its CAS number 578726-67-7, is a

substituted pyridinaldehyde that has emerged as a valuable heterocyclic building block in

medicinal chemistry. Its unique electronic properties, stemming from the interplay between the

electron-donating diethylamino group and the electron-withdrawing aldehyde functionality on

the pyridine scaffold, make it a versatile synthon for the construction of complex molecular

architectures. This guide provides a comprehensive overview of its chemical identity, synthesis,

physicochemical properties, and, most importantly, its application in the design and discovery

of novel therapeutic agents, with a particular focus on kinase inhibitors. The narrative is

grounded in established chemical principles and supported by peer-reviewed literature and

patents, offering both theoretical understanding and practical insights for its utilization in a

research and development setting.

Introduction: The Strategic Importance of
Substituted Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-

approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for a wide range

of substitutions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
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The introduction of an aldehyde at the 3-position and a diethylamino group at the 6-position of

the pyridine ring, as in 6-(diethylamino)pyridine-3-carbaldehyde, creates a molecule with

distinct reactivity and potential for targeted drug design. The electron-donating nature of the

diethylamino group enhances the electron density of the pyridine ring, influencing its reactivity

and potential interactions with biological targets. Conversely, the aldehyde group serves as a

versatile chemical handle for a variety of transformations, enabling the construction of diverse

compound libraries.

Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a lead

compound is fundamental to its successful application in drug discovery.

Physicochemical Properties
Property Value Source

CAS Number 578726-67-7 Sigma-Aldrich

Molecular Formula C10H14N2O Sigma-Aldrich

Molecular Weight 178.23 g/mol Sigma-Aldrich

Appearance Solid or semi-solid Sigma-Aldrich

Storage Temperature 2-8°C under inert atmosphere Sigma-Aldrich

Spectroscopic Data Interpretation
While a publicly available, peer-reviewed full spectroscopic dataset for 6-
(diethylamino)pyridine-3-carbaldehyde is not readily found, the expected spectral

characteristics can be inferred from its structure and data on analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on the pyridine ring, with their chemical shifts influenced by the opposing

electronic effects of the substituents. The aldehyde proton would appear as a singlet at a

downfield chemical shift (typically around 10 ppm). The diethylamino group would exhibit a

quartet and a triplet corresponding to the ethyl protons.
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¹³C NMR: The carbon NMR would show distinct signals for the aldehydic carbon (around 190

ppm), the aromatic carbons of the pyridine ring, and the carbons of the ethyl groups.

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O)

stretching vibration from the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound.

Synthesis Methodologies: A Senior Scientist's
Perspective
The synthesis of 6-(diethylamino)pyridine-3-carbaldehyde can be approached through

several strategic routes, leveraging established pyridine chemistry. The choice of a particular

synthetic pathway in a drug discovery campaign is often dictated by factors such as the

availability of starting materials, scalability, and the desired purity of the final product. A

common and logical approach involves the introduction of the diethylamino group onto a pre-

functionalized pyridine ring, followed by the formation or unmasking of the aldehyde

functionality.

A plausible and efficient synthetic strategy would be the nucleophilic aromatic substitution of a

suitable leaving group at the 6-position of a pyridine-3-carbaldehyde precursor with

diethylamine.
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Synthetic Pathway

6-Halopyridine-3-carbaldehyde Precursor

Diethylamine (Et2NH)
Base (e.g., K2CO3)
Solvent (e.g., DMF)

Nucleophilic Aromatic Substitution

6-(Diethylamino)pyridine-3-carbaldehyde

 

Drug Discovery Workflow

6-(Diethylamino)pyridine-
3-carbaldehyde

Reductive Amination with
 a Primary Amine (R-NH2)

Schiff Base Intermediate

Reduction
(e.g., NaBH(OAc)3)

Final Kinase Inhibitor
Candidate

Biological Screening
(Kinase Assays)

Structure-Activity
Relationship (SAR) Studies

Optimization
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[https://www.benchchem.com/product/b1351234#6-diethylamino-pyridine-3-carbaldehyde-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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